Boron trifluoride is a versatile Lewis acid that forms adducts with such Lewis bases as fluoride and ethers . This property allows it to participate in a wide range of chemical reactions.
Boron trifluoride can react with fluoride to form tetrafluoroborate salts . These salts are commonly employed as non-coordinating anions, which means they don’t interfere with the main reaction .
The molecule of Boron trifluoride is trigonal planar with D3h symmetry . This makes it a useful compound for studying molecular structures and bonding.
Boron trifluoride is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases . This makes it a valuable compound for studying electron-deficient reactions.
Boron trifluoride is often used as a catalyst for various organic reactions, including polymerizations and rearrangements .
Boron trifluoride can be used in the production of high-purity boron for semiconductor industry .
Due to its gaseous nature and reactivity, boron trifluoride can be used in gas-phase reactions .
Boron trifluoride has some niche uses, such as in the manufacture of boron fibers where it is used as a liquid source of boron .
1-Butoxybutane; trifluoroborane is a chemical compound characterized by its unique structure, which combines a butoxy group with a trifluoroborane moiety. The linear formula for this compound is represented as . It exists as a colorless liquid and is primarily used in organic synthesis and coordination chemistry due to its ability to act as a Lewis acid.
Synthesis of 1-butoxybutane; trifluoroborane can be achieved through the reaction of boron trifluoride with butyl ether under controlled conditions. This process typically involves the following steps:
1-Butoxybutane; trifluoroborane finds applications primarily in organic synthesis, particularly in:
Several compounds exhibit similarities to 1-butoxybutane; trifluoroborane, particularly those containing boron or ether functionalities. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boron Trifluoride | Lewis Acid | Highly reactive; used extensively in organic synthesis |
Butyl Ether | Ether | Common solvent; less reactive than trifluoroboranes |
Tetrahydrofuran | Cyclic Ether | Used as a solvent; distinct from linear ethers |
Triethylborane | Organoboron Compound | Useful as a reducing agent; different reactivity profile |
1-butoxybutane; trifluoroborane stands out due to its combination of both an ether and boron trifluoride functionality, which enhances its reactivity and utility in synthetic chemistry compared to other ethers or boron compounds .
Although an independent crystal structure of BF₃·(n-C₄H₉)₂O has not yet been reported, single-crystal data are available for the shorter BF₃·O(C₂H₅)₂ complex, whose geometry is accepted as prototypical for all dialkyl-ether adducts [1]. Table 1 summarises the key metrical parameters determined at 293 K together with values obtained from gas-phase electron-diffraction refinements and DFT (B3LYP/6-311++G**) optimised for the dibutyl species [2] [1].
Table 1 Selected bond distances and angles in boron-trifluoride etherates
Parameter | BF₃·O(C₂H₅)₂ X-ray (298 K) [1] | BF₃·(n-C₄H₉)₂O DFT (gas phase) [2] |
---|---|---|
B–F / Å | 1.378(4) | 1.382 |
B–O / Å | 1.562(3) | 1.560 |
O–B–F (mean) / ° | 107.8 | 108.0 |
F–B–F (mean) / ° | 112.4 | 112.2 |
τ (tetrahedral index) | 0.90 | 0.91 |
The near-identical metrics confirm that elongation of the alkyl substituents exerts negligible influence on the B–O donor bond or the B–F environment. The tetrahedral index (τ = 1 for perfect Td) close to 0.9 reflects slight trigonal distortion, typical for ether-stabilised boron centres.
Research finding. The DFT-predicted density (0.959 g cm⁻³) and calculated unit-cell volume for a hypothetical P2₁/c lattice reproduce the experimental liquid density quoted in catalogue compilations [3], supporting the structural model for the dibutyl adduct.
Systematic IR and Raman investigations on BF₃·O-alkyl complexes assign three diagnostic regions to the skeleton of the adduct [1] [4]:
Vibrational mode | Typical wavenumber / cm⁻¹ (diethyl) | Observed for dibutyl (ATR-IR) [4] | Shift on complexation (Δν) |
---|---|---|---|
ν(B–F) asym | 1090 – 1060 | 1074 | −25 (from gaseous BF₃) |
ν(B–F) sym | 1030 – 1010 | 1018 | −20 |
ν(B–O) stretch | 725 – 715 | 718 | new band |
In BF₃·(n-C₄H₉)₂O the B–F bands retain comparable positions to the diethyl analogue, confirming that substitution at carbon has minimal electronic impact on the boron environment [1]. The emergence of the strong ν(B–O) mode near 720 cm⁻¹ is characteristic of oxygen coordination and provides a convenient spectroscopic handle for quantifying adduct formation in situ.
Research finding. In cryogenic matrices (17 K) the ν(B–O) frequency undergoes a 6 cm⁻¹ up-shift on ¹⁰B/¹¹B isotopic substitution, matching the calculated isotopic perturbation for a B–O oscillator of force constant 3.6 N m⁻¹ [5]. This isotopic fingerprint independently corroborates tetra-coordinate boron in the dibutyl etherate.
The multinuclear NMR data collected for BF₃·(n-C₄H₉)₂O in non-coordinating solvents are collated in Table 2.
Table 2 Solution NMR parameters for 1-butoxybutane·trifluoroborane
Nucleus (reference) | δ / ppm | Multiplicity | Notable couplings / Hz | Source |
---|---|---|---|---|
¹¹B (BF₃·OEt₂ = 0) | −0.8 to −1.1 | broad s | — (quadrupolar) | [6] [7] |
¹⁹F (CFCl₃ = 0) | −149.3 (major) | s | ¹¹B–¹⁹F ≈ 1 (second-order) | [6] |
¹H (TMS = 0) | 3.42 (O-CH₂), 1.65 (CH₂), 0.93 (CH₃) | m | small two-bond B–H nOe | [8] |
¹¹B shielded baseline. The ¹¹B resonance lies within ±1 ppm of the boron trifluoride diethyl etherate reference, signifying an almost identical electronic environment around boron despite the larger ether ligand.
Single ¹⁹F environment. A solitary ¹⁹F signal at −149 ppm evidences rapid intramolecular exchange of fluorine sites on the NMR timescale and confirms retention of three equivalent B–F bonds.
Lack of resolved ¹¹B–¹⁹F scalar coupling. The expected BF coupling (≈ 26 Hz in free BF₃ gas) collapses to < 2 Hz owing to quadrupolar relaxation of ¹¹B in the viscous liquid phase, supporting the view that the boron centre is indeed four-coordinate and hence possesses significant electric-field gradients.
Minimal perturbation of the butyl protons. ¹H chemical shifts of the ether fragment differ by ≤ 0.05 ppm from neat dibutyl ether, illustrating the localisation of Lewis–acid binding at oxygen with negligible inductive transmission along the alkyl chain.
Research finding. Variable-temperature ¹¹B NMR between −40 °C and +60 °C shows no coalescence phenomena, indicating that dissociation of the etherate is slow on the NMR timescale even at elevated temperatures, consistent with an estimated BF₃–O bond dissociation enthalpy of 112 kJ mol⁻¹ derived from calorimetry of triethylamine displacement equilibria [9].
Corrosive;Acute Toxic